molecular formula C21H17N5O2S3 B2990072 4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-73-9

4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2990072
CAS No.: 392299-73-9
M. Wt: 467.58
InChI Key: MRKSALHANHIVDT-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17N5O2S3 and its molecular weight is 467.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is tankyrase (TNKS1 and 2) . Tankyrases are enzymes that play a crucial role in the regulation of cellular processes such as telomere length maintenance and Wnt/β-catenin signaling .

Mode of Action

The compound acts as an inhibitor of tankyrase . By inhibiting tankyrase, the compound may reduce the levels of β-catenin-mediated transcription, which is a key process in cell proliferation and differentiation .

Biochemical Pathways

The inhibition of tankyrase affects the Wnt/β-catenin signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration. By inhibiting this pathway, the compound can potentially inhibit tumorigenesis .

Pharmacokinetics

It’s worth noting that thiazole derivatives, to which this compound belongs, have been reported to exhibit diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Wnt/β-catenin signaling pathway . By reducing the levels of β-catenin-mediated transcription, the compound can potentially inhibit cell proliferation and promote cell differentiation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other substances .

Properties

IUPAC Name

4-benzyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S3/c27-17(23-19-22-10-11-29-19)13-30-21-26-25-20(31-21)24-18(28)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKSALHANHIVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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